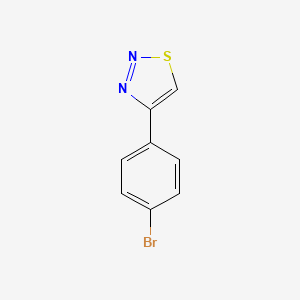

4-(4-Bromophenyl)-1,2,3-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWOTVRPRHVJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961173 | |

| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40753-13-7 | |

| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40753-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole, 4-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040753137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(4-Bromophenyl)-1,2,3-thiadiazole. This document outlines a detailed experimental protocol for its preparation via the Hurd-Mori synthesis, starting from 4-bromoacetophenone. Furthermore, it compiles the essential physicochemical and spectral data required for the unambiguous identification and quality assessment of the final compound. The information is presented in a clear and structured format, including data tables and graphical representations of the experimental workflow and characterization logic, to support researchers in the fields of medicinal chemistry, chemical synthesis, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the handling, storage, and initial characterization of the compound.

| Property | Value | Reference |

| CAS Number | 40753-13-7 | [1] |

| Molecular Formula | C₈H₅BrN₂S | [1] |

| Molecular Weight | 241.11 g/mol | [1] |

| Appearance | Solid (form to be confirmed by synthesis) | |

| Melting Point | Not explicitly reported for this specific compound | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis Protocol: Hurd-Mori Reaction

The synthesis of this compound is typically achieved through the Hurd-Mori reaction. This method involves the cyclization of a hydrazone derivative with thionyl chloride. In this case, the synthesis proceeds in two main steps: the formation of 4-bromoacetophenone semicarbazone, followed by its conversion to the target 1,2,3-thiadiazole.

Experimental Protocols

Step 1: Synthesis of 4-Bromoacetophenone Semicarbazone

This initial step involves the condensation reaction between 4-bromoacetophenone and semicarbazide hydrochloride.

-

Materials:

-

4-Bromoacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve 4-bromoacetophenone (1.0 equivalent) in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

-

Add the aqueous solution of semicarbazide and sodium acetate to the ethanolic solution of 4-bromoacetophenone.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the 4-bromoacetophenone semicarbazone will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum. The purity can be checked by melting point determination and spectroscopic methods.

-

Step 2: Synthesis of this compound

This is the key cyclization step where the semicarbazone is treated with thionyl chloride.

-

Materials:

-

4-Bromoacetophenone semicarbazone (from Step 1)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Ice

-

-

Procedure:

-

Suspend the dried 4-bromoacetophenone semicarbazone (1.0 equivalent) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring the mixture onto crushed ice. This should be done in a well-ventilated fume hood as it will generate HCl and SO₂ gases.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected spectral data based on the analysis of structurally related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) |

| Aromatic protons (4H, multiplet or two doublets) | Aromatic carbons (signals between 110-160 ppm) |

| Thiadiazole proton (1H, singlet) | Thiadiazole carbons (signals typically in the range of 140-170 ppm) |

Note: The exact chemical shifts will depend on the solvent used for analysis.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C=N (thiadiazole ring) | 1650 - 1550 |

| C=C (aromatic ring) | 1600 - 1450 |

| C-Br | 700 - 500 |

Mass Spectrometry (MS)

| Ion | Expected m/z | Notes |

| [M]⁺ | ~240 & ~242 | Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

| [M-N₂]⁺ | ~212 & ~214 | Fragment corresponding to the loss of a nitrogen molecule. |

| [M-N₂S]⁺ | ~180 & ~182 | Fragment corresponding to the loss of N₂ and sulfur. |

Visualizing the Process and Logic

To further aid in the understanding of the synthesis and characterization process, the following diagrams have been generated using Graphviz.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization Logic

Caption: Logical workflow for the structural characterization of the final product.

References

Spectroscopic Data of 4-(4-Bromophenyl)-1,2,3-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(4-Bromophenyl)-1,2,3-thiadiazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a combination of predicted data and comparative data from closely related analogs, such as 4-phenyl-1,2,3-thiadiazole and other 4-aryl-1,2,3-thiadiazoles. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected and comparative quantitative data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Spectrum | Solvent | Expected Chemical Shift (δ) [ppm] | Remarks |

| ¹H NMR | CDCl₃ | 8.6 - 8.8 (s, 1H) | Thiadiazole ring proton (C5-H) |

| 7.8 - 8.0 (d, 2H) | Aromatic protons ortho to the thiadiazole ring | ||

| 7.6 - 7.8 (d, 2H) | Aromatic protons meta to the thiadiazole ring | ||

| ¹³C NMR | CDCl₃ | ~155 | C4 of thiadiazole ring |

| ~135 | C5 of thiadiazole ring | ||

| ~132 | Quaternary carbon of the phenyl ring attached to the thiadiazole | ||

| ~132 | Aromatic CH meta to the thiadiazole ring | ||

| ~129 | Aromatic CH ortho to the thiadiazole ring | ||

| ~125 | Carbon bearing the bromine atom |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary from experimental values.

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (Aromatic) | 3100 - 3000 | Medium |

| C=N stretching (Thiadiazole ring) | 1600 - 1580 | Medium |

| C=C stretching (Aromatic ring) | 1590 - 1450 | Medium to Strong |

| C-N stretching | 1380 - 1250 | Medium |

| C-S stretching | 800 - 700 | Weak to Medium |

| C-Br stretching | 700 - 550 | Medium to Strong |

Table 3: Mass Spectrometry (MS) Data

| Ion | Expected m/z | Remarks |

| [M]⁺ | 240/242 | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |

| [M-N₂]⁺ | 212/214 | Fragment corresponding to the loss of a nitrogen molecule |

| [C₇H₄BrS]⁺ | 199/201 | Fragment from further degradation |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic characterization of 4-aryl-1,2,3-thiadiazoles.

Synthesis of this compound

A common method for the synthesis of 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride. An alternative modern approach involves the iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur.

Method: Iodine-Catalyzed Cyclization of N-Tosylhydrazone

-

Preparation of the N-Tosylhydrazone:

-

To a solution of 4-bromoacetophenone (1.0 eq) in methanol, add p-toluenesulfonhydrazide (1.1 eq).

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

-

The resulting precipitate is filtered, washed with cold methanol, and dried to yield the N-tosylhydrazone of 4-bromoacetophenone.

-

-

Cyclization Reaction:

-

In a round-bottom flask, combine the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and a catalytic amount of iodine (I₂) (0.1 eq).

-

Add dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the reaction mixture to 100-120 °C and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a saturated solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

-

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

Crystal Structure Analysis of 4-(4-Bromophenyl)-1,2,3-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-(4-Bromophenyl)-1,2,3-thiadiazole. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases at the time of this publication, this document outlines the expected experimental protocols, data presentation, and analytical workflows based on established crystallographic principles and studies of analogous thiadiazole derivatives. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and computational modeling of novel thiadiazole-based compounds for potential therapeutic applications.

Introduction

Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 1,2,3-thiadiazole scaffold, in particular, is a key component in various compounds with potential anticancer, antimicrobial, and other therapeutic properties. The introduction of a bromophenyl substituent at the 4-position can significantly influence the molecule's physicochemical properties, including its lipophilicity and potential for halogen bonding, which can in turn affect its biological activity and pharmacokinetic profile.

The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding the structure-activity relationships of these molecules.[1] Crystal structure analysis provides invaluable data on molecular geometry, conformational preferences, and intermolecular interactions, which are crucial for rational drug design and development. This guide will detail the typical procedures for such an analysis.

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of this compound

A plausible synthetic route to this compound is the Hurd-Mori reaction, a common method for synthesizing 1,2,3-thiadiazoles from hydrazones.

Materials:

-

4-Bromoacetophenone

-

Hydrazine hydrate

-

Thionyl chloride (SOCl₂)

-

Ethanol

-

Toluene

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of 4-Bromoacetophenone Hydrazone: 4-Bromoacetophenone is reacted with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazone. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed with cold ethanol, and dried.

-

Cyclization to this compound: The synthesized hydrazone is dissolved in a suitable solvent, such as toluene. Thionyl chloride is added dropwise to the solution at a controlled temperature (typically 0-5 °C). The reaction mixture is then stirred at room temperature or gentle heat until the reaction is complete (monitored by TLC). The mixture is subsequently neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product, which is then purified by column chromatography or recrystallization.

Crystallization

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[2]

Protocol: Slow Evaporation Method

-

A saturated solution of the purified this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) at room temperature or slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment at a constant temperature.

-

Crystals are periodically inspected for their size and quality. Well-formed, single crystals with dimensions of at least 0.1 mm in all directions are sought.[2]

X-ray Diffraction Data Collection

Equipment: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

-

The collected data are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Software: Standard crystallographic software packages (e.g., SHELXS, SHELXL, Olex2).

Procedure:

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using a least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Data Presentation

Although the specific crystallographic data for this compound is not available, a typical crystal structure analysis would yield the following quantitative data, which would be presented in tabular format for clarity.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₅BrN₂S |

| Formula Weight | 241.11 |

| Temperature | 100(2) K |

| Wavelength | Value Å |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | Value |

| Density (calculated) | Value g/cm³ |

| Absorption Coefficient | Value mm⁻¹ |

| F(000) | Value |

| Crystal Size | Value x Value x Value mm³ |

| Theta range for data collection | Value to Value ° |

| Index ranges | h, k, l ranges |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta = Value° | Value % |

| Absorption correction | e.g., Multi-scan |

| Max. and min. transmission | Value and Value |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole | Value and Value e.Å⁻³ |

Table 1: Hypothetical Crystal Data and Structure Refinement Details for this compound.

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Br(1)-C(1) | Value | C(2)-C(1)-C(6) | Value |

| S(1)-C(7) | Value | C(1)-C(2)-C(3) | Value |

| S(1)-N(1) | Value | C(2)-C(3)-C(4) | Value |

| N(1)-N(2) | Value | C(3)-C(4)-C(5) | Value |

| N(2)-C(8) | Value | C(4)-C(5)-C(6) | Value |

| C(7)-C(8) | Value | C(5)-C(6)-C(1) | Value |

| C(4)-C(7) | Value | N(1)-S(1)-C(7) | Value |

| ... | ... | S(1)-N(1)-N(2) | Value |

| N(1)-N(2)-C(8) | Value | ||

| N(2)-C(8)-C(7) | Value | ||

| C(8)-C(7)-S(1) | Value |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

Logical Relationship of Crystallographic Analysis

This diagram outlines the logical progression from a single crystal to the final, detailed structural information.

Conclusion

The determination of the crystal structure of this compound is a crucial step in elucidating its structure-property relationships. While the specific crystallographic data for this compound is not currently in the public domain, this technical guide provides a thorough framework of the necessary experimental protocols and the expected format of the resulting data. The methodologies outlined herein are standard practices in small molecule crystallography and can be applied to this and related thiadiazole derivatives. The resulting structural information would be highly valuable for the scientific community, particularly for researchers in drug discovery and materials science, aiding in the design of new molecules with enhanced biological activity and desired physicochemical properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-(4-Bromophenyl)-1,2,3-thiadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, structural characteristics, and known biological context of this compound, based on available scientific literature. While specific experimental data for this particular molecule is limited, this guide consolidates the known information and provides established methodologies for its synthesis and characterization.

Introduction

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The 1,2,3-thiadiazole isomer, in particular, serves as a versatile scaffold in the design of novel therapeutic agents. The presence of a bromophenyl substituent at the 4-position of the thiadiazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for further investigation in drug discovery programs. Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer and antimicrobial effects[1][2][3][4][5][6][7][8][9][10].

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The data is primarily sourced from computational predictions available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂S | PubChem[11][12] |

| Molecular Weight | 241.11 g/mol | PubChem[11] |

| IUPAC Name | This compound | PubChem[11] |

| CAS Number | 40753-13-7 | PubChem[11] |

| InChI | InChI=1S/C8H5BrN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H | PubChem[11] |

| InChIKey | HGWOTVRPRHVJQK-UHFFFAOYSA-N | PubChem[11] |

| Canonical SMILES | C1=CC(=CC=C1C2=CSN=N2)Br | PubChem[11] |

| Predicted XlogP | 3.1 | PubChem[11][12] |

| Physical Form | Solid (predicted) | Sigma-Aldrich |

Synthesis

The primary synthetic route to 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori synthesis. This method involves the reaction of a hydrazone with thionyl chloride[13]. For the synthesis of this compound, the logical precursor is the hydrazone derived from 4-bromoacetophenone.

Experimental Protocol: Hurd-Mori Synthesis

This protocol is an adapted general procedure for the synthesis of 4-phenyl-1,2,3-thiadiazoles and should be optimized for the specific synthesis of this compound.

Step 1: Synthesis of 4-Bromoacetophenone Semicarbazone

-

Materials: 4-Bromoacetophenone, semicarbazide hydrochloride, sodium acetate, ethanol, and water.

-

Procedure:

-

Dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

-

In a separate flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.

-

Add the semicarbazide solution to the 4-bromoacetophenone solution with stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or aqueous ethanol.

-

Step 2: Cyclization to this compound

-

Materials: 4-Bromoacetophenone semicarbazone, thionyl chloride (SOCl₂), and a suitable inert solvent (e.g., dichloromethane).

-

Procedure:

-

Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Suspend the dried 4-bromoacetophenone semicarbazone in an inert solvent such as dichloromethane.

-

Cool the suspension in an ice bath and slowly add an excess of thionyl chloride (approximately 2-3 equivalents) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Spectroscopic Characterization

While specific experimental spectra for this compound are not available in the searched literature, the following are the expected spectral characteristics based on the analysis of related thiadiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-bromophenyl group. Due to the substitution pattern, these protons would likely appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The thiadiazole ring proton would appear as a singlet, likely downfield due to the electron-withdrawing nature of the heterocyclic ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the 4-bromophenyl ring and the two carbons of the thiadiazole ring. The carbon attached to the bromine atom would be in the range of δ 120-130 ppm, while the other aromatic carbons would appear between δ 125-140 ppm. The carbons of the thiadiazole ring are expected to resonate further downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

-

C=C and C=N stretching vibrations within the aromatic and thiadiazole rings (in the range of 1400-1600 cm⁻¹).

-

A C-Br stretching vibration (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.11 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion peak and any bromine-containing fragments.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of thiadiazole derivatives has been extensively investigated for various pharmacological activities.

-

Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer[2][3][7][9][10]. The proposed mechanisms of action include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis[3].

-

Antimicrobial Activity: Thiadiazole derivatives have also shown significant antibacterial and antifungal properties[4][5][6]. The presence of a halogenated phenyl ring can enhance the antimicrobial potency of these compounds.

Given the established biological profile of the thiadiazole scaffold, this compound represents a promising candidate for further investigation as a potential therapeutic agent.

Visualizations

Experimental Workflows

As specific signaling pathway information for this compound is not available, the following diagrams illustrate the key experimental workflows described in this guide.

Caption: Hurd-Mori synthesis of this compound.

Caption: Workflow for the purification and characterization of the compound.

Conclusion

This compound is a heterocyclic compound with potential for applications in medicinal chemistry, drawing from the well-established biological activities of the thiadiazole nucleus. This technical guide has provided a consolidated overview of its known physicochemical properties and a detailed, adaptable protocol for its synthesis via the Hurd-Mori reaction. While there is a clear need for further experimental investigation to fully characterize this compound and explore its biological potential, this document serves as a valuable resource for researchers initiating studies on this and related molecules. Future work should focus on obtaining precise experimental data for its physicochemical properties and elucidating its specific biological mechanisms of action to unlock its full therapeutic potential.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 6. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]

- 7. Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]

- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C8H5BrN2S | CID 218520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C8H5BrN2S) [pubchemlite.lcsb.uni.lu]

- 13. Thiadiazoles - Wikipedia [en.wikipedia.org]

A Technical Guide to the Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The Hurd-Mori synthesis is a classical and valuable method for the preparation of these compounds, particularly 4-aryl substituted 1,2,3-thiadiazoles.[3][4] This guide provides an in-depth overview of the Hurd-Mori reaction, including its mechanism, experimental protocols, and relevant quantitative data, tailored for professionals in the field of drug discovery and development.

Core Synthesis and Mechanism

The Hurd-Mori synthesis involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosylhydrazones, with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring.[3] The reaction is particularly effective for hydrazones derived from ketones that have an α-methylene group, which is a structural feature of the precursors to 4-aryl-1,2,3-thiadiazoles.

The generally accepted mechanism proceeds through the reaction of the hydrazone with thionyl chloride, leading to the formation of a key intermediate. This is followed by an intramolecular cyclization and subsequent elimination of hydrogen chloride and sulfur dioxide to yield the aromatic 1,2,3-thiadiazole ring. The hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group.[5]

Caption: Proposed mechanism for the Hurd-Mori synthesis of 4-aryl-1,2,3-thiadiazoles.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of 4-aryl-1,2,3-thiadiazoles. The following are generalized protocols for the preparation of the precursor semicarbazone and its subsequent cyclization via the Hurd-Mori reaction.

Protocol 1: Synthesis of Semicarbazone Precursor

This procedure outlines the formation of a semicarbazone from an aryl ketone.

-

Reactant Preparation: Dissolve the starting aryl ketone (e.g., acetophenone derivatives) and semicarbazide hydrochloride in a suitable solvent such as absolute ethanol.[4][6]

-

Reaction: Heat the mixture under reflux for a specified time, typically several hours, to ensure complete reaction.[4]

-

Isolation: After cooling, the solvent is typically removed under vacuum. The resulting residue is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Purification: The crude semicarbazone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[4]

Protocol 2: Hurd-Mori Cyclization to form 4-Aryl-1,2,3-Thiadiazole

This protocol details the cyclization of the semicarbazone to the target thiadiazole.

-

Reaction Setup: In a fume hood, carefully add an excess of thionyl chloride to a flask equipped with a stirrer. The reaction is often performed neat or in a solvent like dichloromethane (CH₂Cl₂).[1][7]

-

Addition of Precursor: Slowly add the dried semicarbazone to the stirred thionyl chloride at room temperature.

-

Reaction: Allow the reaction to proceed at room temperature for a period ranging from several hours to a day.[7] The progress can be monitored by thin-layer chromatography.

-

Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The residue is then typically neutralized with a base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like dichloromethane.

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified, usually by column chromatography on silica gel, to afford the pure 4-aryl-1,2,3-thiadiazole.[8]

Caption: A generalized workflow for the two-step synthesis of 4-aryl-1,2,3-thiadiazoles.

Quantitative Data Summary

The efficiency of the Hurd-Mori synthesis can vary depending on the specific substrates and reaction conditions. Below is a summary of reported yields for the synthesis of various pyrazolyl-1,2,3-thiadiazole derivatives, which contain an aryl-like pyrazole substituent.

| Entry | Aryl Substituent (on Pyrazole Ring) | Product | Yield (%) | Reference |

| 1 | Phenyl | 4a | 85 | [6] |

| 2 | 4-Methylphenyl | 4b | 82 | [6] |

| 3 | 4-Methoxyphenyl | 4c | 88 | [6] |

| 4 | 4-Chlorophenyl | 4d | 92 | [6] |

| 5 | 4-Bromophenyl | 4e | 90 | [6] |

| 6 | 4-Fluorophenyl | 4f | 86 | [6] |

| 7 | 4-Nitrophenyl | 4g | 75 | [6] |

| 8 | 3-Nitrophenyl | 4h | 78 | [6] |

| 9 | 2,4-Dichlorophenyl | 4i | 94 | [6] |

Table 1: Reported yields for the synthesis of various pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori cyclization.[6]

Modern Advancements and Alternative Protocols

While the classical Hurd-Mori reaction is robust, it often requires the use of excess thionyl chloride, which necessitates careful handling.[9] In recent years, several modifications and alternative one-pot procedures have been developed. These modern approaches often utilize elemental sulfur in combination with a catalyst, avoiding the need for thionyl chloride.[10][11]

Notable modern methods include:

-

Iodine-catalyzed cyclization: N-tosylhydrazones react with elemental sulfur in the presence of a catalytic amount of iodine.[10][11]

-

One-pot synthesis: Aryl ketones, p-toluenesulfonyl hydrazide, and elemental sulfur are reacted in a single step, which is highly efficient and avoids the isolation of the intermediate N-tosylhydrazone.[9][11]

These newer methods often offer advantages such as milder reaction conditions, higher step-economy, and a broader substrate scope.[10][11]

Applications in Drug Development

The 1,2,3-thiadiazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] 4-Aryl-1,2,3-thiadiazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery programs. These activities include:

-

Anticancer: Some derivatives act as microtubule-destabilizing agents.[2]

-

Antiviral: Certain compounds have shown potent antiviral activity, for instance, against HIV.[1]

-

Antifungal: 1,2,3-thiadiazole derivatives have been developed as wide-spectrum antifungal agents.[1]

-

Plant Activators: Some derivatives can induce systemic acquired resistance (SAR) in plants, acting as activators of the plant's own defense mechanisms.[8][13]

The continued development of efficient synthetic routes like the Hurd-Mori reaction and its modern variants is crucial for exploring the full therapeutic potential of this important class of heterocyclic compounds.

References

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 13. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of the 1,2,3-Thiadiazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical reactivity. This guide provides a comprehensive overview of the core chemical reactions of the 1,2,3-thiadiazole ring system, including its synthesis, cycloaddition reactions, ring-opening reactions, and reactions with electrophiles and nucleophiles. Detailed experimental protocols for key transformations, quantitative data summarized in structured tables, and visualizations of reaction workflows and associated biological signaling pathways are presented to serve as a practical resource for researchers in the field.

Introduction

The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1] This structural motif is found in a variety of biologically active compounds, including antifungal, antiviral, and anticancer agents, as well as plant activators.[2][3] The unique electronic properties of the 1,2,3-thiadiazole ring, characterized by electron deficiency at the carbon atoms, govern its reactivity and provide avenues for a wide range of chemical transformations.[1] Understanding the chemical behavior of this ring system is crucial for the design and synthesis of novel derivatives with tailored properties for pharmaceutical and agrochemical applications.

Synthesis of the 1,2,3-Thiadiazole Ring

The construction of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori synthesis. This method involves the cyclization of α-methylene ketone semicarbazones with thionyl chloride.[4] Additionally, several other effective synthetic routes have been developed.

Hurd-Mori Synthesis

The Hurd-Mori reaction is a versatile and widely used method for the synthesis of 4- and 4,5-substituted 1,2,3-thiadiazoles. The reaction proceeds in two steps: the formation of a semicarbazone from a ketone, followed by cyclization with thionyl chloride.[5]

-

Step 1: Preparation of Acetophenone Semicarbazone

-

Dissolve acetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in aqueous ethanol.

-

Add sodium acetate (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours.

-

Collect the precipitated acetophenone semicarbazone by filtration, wash with cold water, and dry.

-

-

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

-

In a fume hood, suspend the dried acetophenone semicarbazone (1 equivalent) in anhydrous dichloromethane.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride (2-3 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenyl-1,2,3-thiadiazole.

-

Figure 1: Experimental workflow for the Hurd-Mori synthesis.

Other Synthetic Methods

A variety of other methods for the synthesis of 1,2,3-thiadiazoles have been reported, often offering advantages in terms of yield, substrate scope, or reaction conditions.

Table 1: Selected Synthetic Methods for 1,2,3-Thiadiazoles

| Starting Materials | Reagents | Product | Yield (%) | Reference(s) |

| Pyrazolyl-phenylethanones, Semicarbazide | SOCl₂ | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | [2] |

| N-tosylhydrazones, Sulfur | TBAI (catalyst) | Substituted aryl 1,2,3-thiadiazoles | 44-98 | [2] |

| Ketones, Ionic liquids sulfonyl hydrazine | SOCl₂ | Substituted 1,2,3-thiadiazoles | 80-91 | [2] |

| Methyl ketones, p-toluenesulfonyl hydrazide, KSCN | I₂, CuCl₂ | Aryl/Alkyl-substituted 1,2,3-thiadiazoles | 48-89 | [2] |

| Chlorinated ketones, Tosylhydrazine, Sulfur reagent | Base | Disubstituted 1,2,3-thiadiazoles | 38-68 | [2] |

| Enaminones, Elemental sulfur, Tosylhydrazine | I₂/DMSO | 5-Acyl-1,2,3-thiadiazoles | up to 92 | [6] |

Chemical Reactivity of the 1,2,3-Thiadiazole Ring

The reactivity of the 1,2,3-thiadiazole ring is dictated by its electronic structure. The carbon atoms C4 and C5 are electron-deficient, making them susceptible to nucleophilic attack, while the nitrogen atoms are susceptible to electrophilic attack.[1]

Thermal and Photochemical Decomposition

A characteristic reaction of 1,2,3-thiadiazoles is their thermal or photochemical decomposition, which proceeds with the extrusion of molecular nitrogen to form a highly reactive thiirene intermediate. The thiirene then rearranges to a thioketene, which can be trapped by various reagents.

Figure 2: Thermal/photochemical decomposition of 1,2,3-thiadiazole.

Cycloaddition Reactions

1,2,3-Thiadiazoles can participate in cycloaddition reactions, either directly or after thermal/photochemical ring opening to form reactive intermediates. For instance, the in situ generated thioketenes can undergo [3+2] cycloaddition with isonitriles to furnish thiazoles.

-

To a solution of 4-phenyl-1,2,3-thiadiazole (1 equivalent) and DMAD (1.2 equivalents) in a suitable solvent (e.g., toluene) is added a rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 2.5 mol%).

-

The reaction mixture is heated under an inert atmosphere and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding thiophene derivative.

Table 2: Yields of [3+2] Cycloaddition Reactions of 1,2,3-Thiadiazoles

| 1,2,3-Thiadiazole | Dipolarophile | Catalyst | Product | Yield (%) | Reference(s) |

| 4-Aryl-1,2,3-thiadiazoles | N-tosylhydrazones | Electrochemical | 1,2,3-Thiadiazoles | up to 85 | [8] |

| 1,2,3-Thiadiazole-4-carboxylates | Phosphaalkynes | [Rh(COE)Cl]₂ | 1,3-Thiaphosphole derivatives | Data not available | [3] |

| Substituted 1,2,3-thiadiazoles | Vinyloxiranes | Rhodium catalyst | 2,3-Dihydrothiopyran-4-ones | Moderate to Good | [9][10] |

Reactions with Electrophiles

Electrophilic attack on the 1,2,3-thiadiazole ring typically occurs at the nitrogen atoms. For example, alkylation with alkyl halides leads to the formation of quaternary salts. Electrophilic substitution on the carbon atoms is generally difficult due to their electron-deficient nature. However, for fused systems like benzothiadiazole, electrophilic substitution can occur on the benzene ring.

-

To a solution of benzo[1,2-d:4,5-d']bis([11][12][13]thiadiazole) (1 equivalent) in hydrobromic acid is added an excess of bromine.

-

The reaction mixture is heated at 80 °C for 12 hours.

-

After cooling, the reaction mixture is poured onto ice, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give 4-bromobenzo[1,2-d:4,5-d']bis([11][12][13]thiadiazole).

Table 3: Electrophilic Substitution Reactions of 1,2,3-Thiadiazoles

| Substrate | Reagent | Product | Yield (%) | Reference(s) |

| Benzo[1,2-d:4,5-d']bis([11][12][13]thiadiazole) | Br₂/HBr | 4-Bromobenzo[1,2-d:4,5-d']bis([11][12][13]thiadiazole) | 60 | [6] |

| 2,1,3-Benzothiadiazole | NBS/H₂SO₄ | 4,7-Dibromobenzo[c]-1,2,5-thiadiazole | Data not available | [14] |

Reactions with Nucleophiles

The electron-deficient C5 position of the 1,2,3-thiadiazole ring is the preferred site for nucleophilic attack. Halogenated 1,2,3-thiadiazoles readily undergo nucleophilic substitution.

-

A mixture of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1 equivalent), the appropriate piperazine derivative (1 equivalent), and potassium carbonate (1 equivalent) in acetone is stirred at room temperature for 5 hours.

-

The mixture is filtered to remove potassium carbonate, and the acetone is evaporated.

-

The residue is recrystallized from ethanol to afford the desired product.

Table 4: Nucleophilic Substitution Reactions of Halo-Thiadiazoles

| Substrate | Nucleophile | Product | Yield (%) | Reference(s) |

| 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 1-Methylpiperazine | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | 78 | [9] |

| 5-Halo-1,2,3-thiadiazoles | Aliphatic diamines | Various substituted thiadiazoles | Data not available | [15][16] |

| 5-Chloro-substituted 1,2,3-thiadiazoles | C-nucleophiles | Fused 1,2,3-thiadiazoles | Data not available | [17][18] |

Biological Significance and Signaling Pathways

1,2,3-Thiadiazole derivatives exhibit a broad spectrum of biological activities. A notable example is Acibenzolar-S-methyl (BTH), a plant activator that induces Systemic Acquired Resistance (SAR) against a wide range of pathogens. BTH acts as a functional analog of salicylic acid (SA) and triggers the SA signaling pathway.

The activation of the SA pathway by BTH involves the key regulatory protein NPR1 (Non-expressor of Pathogenesis-Related genes 1). In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation (or treatment with BTH), a change in the cellular redox state leads to the reduction of NPR1 oligomers into monomers. These monomers then translocate to the nucleus, where they interact with TGA transcription factors. This complex then binds to the promoters of Pathogenesis-Related (PR) genes, leading to their expression and the establishment of a systemic resistance state in the plant.[11][13][19]

Figure 3: BTH-induced SAR signaling pathway.

Conclusion

The 1,2,3-thiadiazole ring represents a versatile and valuable scaffold in modern chemistry. Its reactivity, characterized by susceptibility to ring-opening, cycloaddition, and substitution reactions, provides a rich platform for the synthesis of diverse and complex molecules. The biological significance of 1,2,3-thiadiazole derivatives, particularly in agriculture and medicine, underscores the importance of continued research into the chemistry of this heterocyclic system. This guide has provided a foundational overview of the key chemical transformations of the 1,2,3-thiadiazole ring, offering practical protocols and data to aid researchers in their synthetic endeavors. Further exploration into the reaction mechanisms and the development of novel synthetic methodologies will undoubtedly continue to expand the utility of this important heterocycle.

References

- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhodium-catalyzed formal (3 + 3) transannulation of 1,2,3-thiadiazoles and vinyloxiranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Arabidopsis thaliana - Wikipedia [en.wikipedia.org]

- 12. researchwithrutgers.com [researchwithrutgers.com]

- 13. Trans-dominant suppression of plant TGA factors reveals their negative and positive roles in plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of acibenzolar-S-methyl phototransformation on its elicitation activity in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plant Immunity Requires Conformational Charges of NPR1 via S-Nitrosylation and Thioredoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 4-(4-BROMOPHENYL)-1,2,3-THIADIAZOLE | CAS 40753-13-7 [matrix-fine-chemicals.com]

- 19. biorxiv.org [biorxiv.org]

Probing the Thermal Frontiers: A Technical Guide to the Stability and Decomposition of 4-(4-Bromophenyl)-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the thermal stability and decomposition profile of 4-(4-bromophenyl)-1,2,3-thiadiazole. While specific experimental data for this particular compound is not extensively available in current literature, this document provides a robust framework based on the known thermal behavior of the 1,2,3-thiadiazole ring system and related aryl-substituted heterocyclic compounds. The information herein is intended to guide researchers in designing and interpreting thermal analysis experiments for this and structurally similar molecules.

Core Concepts in Thermal Stability of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring, while aromatic, is known to undergo decomposition at elevated temperatures. The thermal stability of this heterocyclic system is influenced by the nature and position of its substituents. For this compound, the presence of the aryl group at the 4-position is expected to influence the electronic distribution within the ring and, consequently, its thermal lability.

The primary thermal decomposition pathway for 1,2,3-thiadiazoles involves the extrusion of a molecule of nitrogen (N₂), which is a thermodynamically favorable process.[1] This initial fragmentation leads to the formation of highly reactive and transient intermediates.

Anticipated Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to follow a well-established mechanism for this class of compounds. The process is initiated by the elimination of molecular nitrogen, leading to a highly strained thiirene intermediate. This unstable three-membered ring rapidly rearranges to a more stable thioketene.[1] These reactive species can then undergo various subsequent reactions, such as dimerization or reactions with other available molecules.

Caption: General thermal decomposition pathway of the 1,2,3-thiadiazole ring.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition characteristics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, assessing thermal stability, and analyzing the composition of materials.[2][3]

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different temperatures for this compound.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and enthalpy of decomposition.[4][5]

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any exothermic or endothermic events associated with the decomposition of this compound.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., 0°C) to a temperature beyond the decomposition point (as determined by TGA) at a controlled heating rate (e.g., 10°C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperature of the first major endotherm is typically taken as the melting point. The area under the peaks can be integrated to determine the enthalpy of the transitions.

References

- 1. benchchem.com [benchchem.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. infinitalab.com [infinitalab.com]

- 4. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

Solubility of 4-(4-Bromophenyl)-1,2,3-thiadiazole in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-(4-Bromophenyl)-1,2,3-thiadiazole in common organic solvents. Despite a comprehensive review of scientific literature and chemical databases, no specific quantitative solubility data for this compound in common organic solvents has been found. The available information focuses on the synthesis and chemical properties of this compound and its derivatives, rather than its solubility characteristics.

This guide, therefore, provides the known physicochemical properties of this compound and outlines a standardized experimental protocol for determining its solubility. This information is intended to assist researchers in establishing the solubility profile of this compound for applications in drug development and other scientific research.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties for this compound is provided below. This data is essential for understanding the compound's general characteristics.

| Property | Value | Source |

| Molecular Formula | C8H5BrN2S | PubChem |

| Molecular Weight | 241.11 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 40753-13-7 | PubChem |

| Appearance | Solid (form) | Sigma-Aldrich |

Experimental Protocol for Solubility Determination

The following section details a general and robust method for experimentally determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original solvent using the following formula, taking into account the dilution factor:

Solubility (g/L) = Measured Concentration (g/L) x Dilution Factor

The solubility can also be expressed in other units, such as mol/L, by using the molecular weight of the compound.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a compound using the shake-flask method.

Quantum Chemical Blueprint: An In-depth Technical Guide to 4-(4-Bromophenyl)-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-(4-Bromophenyl)-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal and materials science. This document details the theoretical and experimental methodologies for the characterization of this molecule, including Density Functional Theory (DFT) calculations, spectroscopic analysis, and synthesis protocols. All quantitative data is presented in structured tables for comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular properties and interactions of this compound.

Introduction

The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is of significant interest to medicinal and agricultural chemists due to its diverse range of biological activities. The introduction of a 4-bromophenyl substituent to the 1,2,3-thiadiazole ring can modulate its physicochemical and biological properties, making this compound a molecule with potential applications in drug design and materials science. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and spectroscopic properties of such molecules, thereby guiding rational design and development efforts.

Experimental and Computational Methodologies

Synthesis of this compound

A general and established method for the synthesis of 4-phenyl-1,2,3-thiadiazole derivatives involves the Hurd-Mori reaction, which utilizes the cyclization of acetophenone hydrazone with thionyl chloride. The following protocol is adapted for the synthesis of the title compound.

Protocol:

-

Synthesis of 4-Bromoacetophenone Hydrazone:

-

To a solution of 4-bromoacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-bromoacetophenone hydrazone.

-

-

Cyclization to this compound:

-

Dissolve the 4-bromoacetophenone hydrazone (1 equivalent) in a suitable solvent such as dichloromethane or toluene.

-

Cool the solution to 0°C in an ice bath.

-

Add thionyl chloride (2-3 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Spectroscopic Characterization

The synthesized compound is typically characterized by various spectroscopic techniques to confirm its structure.

-

FT-IR Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks for the C-Br stretching, aromatic C-H stretching, and the thiadiazole ring vibrations are expected.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum is expected to show signals for the aromatic protons, while the ¹³C NMR spectrum will show signals for the carbons of the phenyl and thiadiazole rings.

-

Mass Spectrometry: Determines the molecular weight of the compound.

Quantum Chemical Calculation Protocol

Quantum chemical calculations are performed using Gaussian or other similar software packages to obtain theoretical insights into the molecular properties.

Protocol:

-

Molecular Structure Drawing: The 3D structure of this compound is drawn using a molecular editor like GaussView or Avogadro.

-

Geometry Optimization: The initial structure is optimized to find the ground-state equilibrium geometry. Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set is a commonly employed and reliable method for such calculations.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR spectrum.

-

Electronic Property Calculations: Properties such as HOMO-LUMO energies and the molecular electrostatic potential (MEP) are calculated to understand the electronic structure and reactivity of the molecule.

Results and Discussion

Molecular Geometry

Table 1: Representative Optimized Geometric Parameters for a Thiadiazole Derivative. (Data for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, calculated at the B3LYP/6-311++G(d,p) level of theory. This isomer is presented to exemplify the type of structural data obtained from DFT calculations.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 | N2-N1-C5 | 110.5 |

| N2-C3 | 1.31 | N1-N2-C3 | 115.0 |

| C3-S4 | 1.76 | N2-C3-S4 | 108.0 |

| S4-C5 | 1.75 | C3-S4-C5 | 88.0 |

| C5-N1 | 1.32 | S4-C5-N1 | 118.5 |

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental FT-IR data to validate the computational model and aid in the assignment of spectral bands.

Table 2: Representative Experimental and Calculated Vibrational Frequencies (cm⁻¹). (Experimental data for a bromophenyl thiadiazole derivative and calculated data for a generic thiadiazole derivative are presented for illustrative purposes.)

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) |

| Aromatic C-H stretch | ~3070 | 3050 - 3150 |

| C=N stretch (thiadiazole) | ~1604 | 1580 - 1620 |

| C-Br stretch | ~640 - 686 | 630 - 690 |

| Thiadiazole ring breathing | - | 800 - 900 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity.

Table 3: Representative Frontier Molecular Orbital Energies and Related Parameters. (Data for a thiazole derivative calculated at the B3LYP/6-311G(d,p) level of theory is presented as an example.)

| Parameter | Value (eV) |

| HOMO Energy | -5.5293 |

| LUMO Energy | -0.8302 |

| HOMO-LUMO Energy Gap (ΔE) | 4.6991 |

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The red regions on the MEP surface indicate negative electrostatic potential and are prone to electrophilic attack, while the blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust framework for investigating the molecular structure, electronic properties, and vibrational spectra of this compound. This theoretical approach, in conjunction with experimental synthesis and characterization, offers a powerful strategy for understanding the structure-property relationships of this and related heterocyclic compounds. The data and methodologies presented in this guide are intended to support researchers and scientists in the rational design of novel molecules with potential applications in drug discovery and materials science.

A Comprehensive Literature Review of 4-Aryl-1,2,3-Thiadiazole Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole ring system, a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Among its derivatives, the 4-aryl substituted analogs have garnered significant attention due to their synthetic accessibility and broad spectrum of biological activities. These compounds have demonstrated promising potential as anticancer, antimicrobial, antiviral, insecticidal, and herbicidal agents. This technical guide provides a comprehensive review of the recent literature on 4-aryl-1,2,3-thiadiazole derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the molecular pathways they modulate.

Synthetic Methodologies

The construction of the 4-aryl-1,2,3-thiadiazole core is primarily achieved through two robust and versatile synthetic strategies: the Hurd-Mori synthesis and the iodine-catalyzed cyclization of N-tosylhydrazones.

Hurd-Mori Synthesis